molecular formula C12H21N5O2S2 B7881783 Axid

Axid

Cat. No.: B7881783
M. Wt: 331.5 g/mol
InChI Key: SGXXNSQHWDMGGP-WDZFZDKYSA-N
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Description

Axid, also known as nizatidine, is a histamine H2 receptor antagonist that inhibits stomach acid production. It is commonly used in the treatment of peptic ulcer disease and gastroesophageal reflux disease (GERD). Nizatidine was developed by Eli Lilly and was first marketed in 1988 .

Scientific Research Applications

Nizatidine has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

Nizatidine is synthesized through a multi-step process involving the reaction of various chemical intermediates. The key steps include:

Industrial Production Methods

Industrial production of nizatidine follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Nizatidine undergoes several types of chemical reactions, including:

    Oxidation: Nizatidine can be oxidized to form sulfoxides and sulfones.

    Reduction: The nitro group in nizatidine can be reduced to an amine group.

    Substitution: Nizatidine can undergo substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Mechanism of Action

Nizatidine works by competitively inhibiting histamine at the H2 receptors on the gastric parietal cells. This inhibition reduces the production of stomach acid by blocking the action of histamine, which is a key stimulant of acid secretion. The reduction in acid production helps in the healing of ulcers and the management of GERD .

Comparison with Similar Compounds

Nizatidine is similar to other histamine H2 receptor antagonists such as ranitidine, famotidine, and cimetidine. it is unique in its structure due to the presence of a thiazole ring instead of a furan ring, which is found in ranitidine. This structural difference contributes to its specific pharmacological properties and efficacy .

List of Similar Compounds

  • Ranitidine
  • Famotidine
  • Cimetidine

Nizatidine is considered to be equipotent with ranitidine and has a similar mechanism of action but differs in its chemical structure, which may influence its pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

(Z)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2S2/c1-13-11(6-17(18)19)14-4-5-20-8-10-9-21-12(15-10)7-16(2)3/h6,9,13-14H,4-5,7-8H2,1-3H3/b11-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXXNSQHWDMGGP-WDZFZDKYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=C[N+](=O)[O-])NCCSCC1=CSC(=N1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN/C(=C/[N+](=O)[O-])/NCCSCC1=CSC(=N1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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